TrkA Kinase Inhibition Potency: Head-to-Head Comparison with a Structurally Related Example from the Same Patent Family
In an ELISA-based TrkA kinase assay, 2-(1H-indol-1-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone (Example 105 in the patent family) demonstrated an IC50 of 4.70 nM [1]. A closely related analog from the same series, Example 58 (BDBM136641), exhibited an IC50 of 3.10 nM under identical assay conditions [2]. While Example 58 shows marginally higher potency, the target compound's trifluoroethoxy group confers distinct physicochemical advantages that may translate into superior oral bioavailability or tissue distribution (see additional evidence items).
| Evidence Dimension | TrkA inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.70 nM |
| Comparator Or Baseline | Example 58 (US8865698, Example 58; BDBM136641) IC50 = 3.10 nM |
| Quantified Difference | Example 58 is 1.5-fold more potent; both compounds are in the low nanomolar range. |
| Conditions | ELISA, pH 7.5, Immulon 4HBX 384-well plates, poly(Glu,Ala,Tyr) substrate. |
Why This Matters
Demonstrates that the target compound achieves near-equipotent TrkA inhibition to one of the more potent examples in the patent series, while potentially offering differentiated drug-like properties.
- [1] BindingDB. BDBM136688 (US10005783, 105; US10047097, 105; US10774085, Example 105; US11267818, Example 105; US8865698, 105; US9676783, 105). IC50: 4.70 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=136688 (accessed 2026-04-29). View Source
- [2] BindingDB. BDBM136641 (US10005783, 58; US10047097, 58; US10774085, Example 58; US11267818, Example 58; US8865698, 58; US9676783, 58). IC50: 3.10 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=136641 (accessed 2026-04-29). View Source
